molecular formula C10H18N4 B11777124 3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine

3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B11777124
M. Wt: 194.28 g/mol
InChI Key: PVPKJYLAGAKWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features both a triazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of 3-isopropyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method is the alkylation of 3-isopropyl-1H-1,2,4-triazole with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperidine ring can interact with receptors or other biomolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-1H-1,2,4-triazole: A simpler compound with only the triazole ring.

    4-(1H-1,2,4-triazol-1-yl)piperidine: Similar structure but with the triazole ring at a different position.

    (4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid: Contains a triazole ring and an acetic acid moiety.

Uniqueness

3-(3-Isopropyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to the specific positioning of the triazole and piperidine rings, which can result in distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3-(3-propan-2-yl-1,2,4-triazol-1-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-8(2)10-12-7-14(13-10)9-4-3-5-11-6-9/h7-9,11H,3-6H2,1-2H3

InChI Key

PVPKJYLAGAKWTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=N1)C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.